molecular formula C21H19ClN2O4S B492818 N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide CAS No. 690245-58-0

N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide

Cat. No.: B492818
CAS No.: 690245-58-0
M. Wt: 430.9g/mol
InChI Key: PNTADTZUHJBPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a benzamide derivative featuring a 3-chlorophenyl group attached via an amide linkage and a sulfonamide moiety connected to a 3-methoxyphenyl ring through a methylene bridge. The compound’s design leverages sulfonamide and benzamide pharmacophores, commonly associated with enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-(3-chlorophenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-28-19-6-3-7-20(13-19)29(26,27)23-14-15-8-10-16(11-9-15)21(25)24-18-5-2-4-17(22)12-18/h2-13,23H,14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTADTZUHJBPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 4-(Aminomethyl)Benzoic Acid Hydrochloride

The aminomethyl group is introduced via Gabriel synthesis or reduction of a nitrile intermediate . For example:

  • 4-Cyanomethylbenzoic acid is reduced using hydrogen gas and a palladium catalyst to yield 4-(aminomethyl)benzoic acid.

  • The amine is protected as a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.

Step 2: Amide Bond Formation

The carboxylic acid is activated using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Coupling with 3-chloroaniline proceeds at 25°C for 12 hours, yielding N-(3-chlorophenyl)-4-(Boc-aminomethyl)benzamide (85–90% yield).

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or basic medium

    Reduction: Tin(II) chloride (SnCl2), hydrochloric acid (HCl)

    Substitution: Ammonia (NH3), thiols (R-SH), organic solvents

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted benzamides

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions, enzyme inhibition, and receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to changes in protein conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds vary in substituent patterns, aromatic ring systems, and functional groups, leading to divergent electronic, steric, and solubility profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituents Key Functional Groups Molecular Weight Notable Properties
N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide 3-Cl on phenyl, 3-OMe on sulfonamide Benzamide, sulfonamide, methylene bridge ~410.49 (estimated) Balanced lipophilicity (Cl) and solubility (OMe); potential for H-bonding via sulfonamide
N-(2,3-Dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide () 2,3-diCl on phenyl, Ph-SO₂ Benzamide, sulfonamide 389.25 Increased lipophilicity and steric bulk due to diCl; reduced solubility compared to methoxy analogue
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide () 3-Cl on phenyl, 4-Me on sulfonamide Sulfonamide 295.77 Methyl group enhances hydrophobicity; lacks benzamide backbone, reducing potential for π-π stacking
4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide () 4-Me on phenyl, 3-OMe on sulfonamide Benzamide, sulfonamide, methylene bridge 410.48 Methyl substituent (electron-donating) may reduce binding affinity compared to Cl; similar solubility profile
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide () 4-Cl, 3-Me on phenyl; 3-NH₂, 4-Cl on benzamide Benzamide, amino 309.18 Dual Cl substituents increase lipophilicity; amino group introduces polarity and H-bonding potential
N-(3-chlorophenethyl)-4-nitrobenzamide () 3-Cl-phenethyl, 4-NO₂ Benzamide, nitro 318.75 Nitro group (strong electron-withdrawing) reduces electron density; phenethyl chain enhances flexibility

Electronic and Steric Effects

  • Chlorine vs. Methoxy Substituents : Chlorine (electron-withdrawing) enhances lipophilicity and may improve membrane permeability but risks metabolic toxicity. Methoxy groups (electron-donating) improve solubility via polar interactions .
  • Sulfonamide vs. Benzamide : Sulfonamide groups contribute to H-bonding and acidity (pKa ~10), whereas benzamide backbones enable π-π stacking with biological targets .

Biological Activity

N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a complex organic compound with significant biological activity. Its structure features a chlorinated phenyl group, a sulfonylamino linkage, and a methoxy-substituted phenyl moiety, which contribute to its potential therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C21H19ClN2O4S
  • IUPAC Name : this compound

The structural representation can be summarized as follows:

ComponentDescription
Chlorinated Phenyl GroupEnhances binding affinity and specificity
Sulfonylamino LinkageCritical for biological activity
Methoxy-Substituted PhenylInfluences solubility and pharmacokinetics

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonylamino group allows for effective binding to enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound may modulate receptor activities, particularly in the context of G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies have shown that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. The specific activity of this compound in this context remains to be fully elucidated but is hypothesized based on structural similarities.

2. Anticancer Properties

There is growing interest in the anticancer potential of sulfonamide-containing compounds. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of tumor growth factors.

3. Neuroprotective Effects

Molecular modeling studies have indicated that compounds similar to this compound may protect dopaminergic neurons from degeneration, suggesting potential applications in neurodegenerative diseases such as Parkinson's disease.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The compound is synthesized through multi-step reactions involving chlorobenzene derivatives and sulfonamide intermediates.
  • Biological Evaluation : A study published in PubMed Central highlighted the selective activity of related compounds against specific dopamine receptors, providing insights into how modifications to the benzamide structure could enhance receptor selectivity and potency .
  • Case Study : A comparative analysis of various derivatives showed that modifications at the para position significantly affected the binding affinity for dopamine receptors, indicating a structure-activity relationship critical for drug development .

Q & A

Advanced Research Question

  • Hirshfeld Surface Analysis : Quantifies close-contact interactions (e.g., H···O, H···Cl) and π-π stacking using CrystalExplorer software. For example, the 3-chlorophenyl group may exhibit C–H···Cl interactions contributing to lattice stability .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) and correlate with crystal packing efficiency .
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic variations .

How does the sulfonamide functional group influence the compound’s biological activity, and what methods are used to study its interactions?

Advanced Research Question

  • Role of Sulfonamide : The -SO2_2-NH- group enhances hydrogen-bonding capacity with biological targets (e.g., enzymes), as shown in docking studies with cytochrome P450 isoforms .
  • Interaction Studies :
    • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon_{on}, koff_{off}) to receptors like carbonic anhydrase .
    • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for sulfonamide-protein interactions .
  • SAR Modifications : Introduce electron-donating groups (e.g., -OCH3_3) on the phenyl ring to enhance solubility and binding affinity .

What are the challenges in scaling up the synthesis, and how can they be mitigated?

Advanced Research Question

  • Key Challenges :
    • Exothermic reactions during sulfonamide formation risk thermal runaway.
    • Low solubility of intermediates in non-polar solvents.
  • Mitigation Strategies :
    • Use flow chemistry for controlled heat dissipation during large-scale amide coupling .
    • Employ microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 20% time reduction for sulfonylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.